tobramycin
Overview
Description
tobramycin is a complex of aminoglycoside antibiotics that are water-soluble and isolated from the fermentation of the actinomycete Streptomyces tenebrarius . This complex contains nine different antibiotics, including this compound and apramycin, which are widely used against Gram-negative bacterial infections .
Preparation Methods
tobramycin is produced by culturing Streptomyces tenebrarius in an aqueous nutrient culture medium under aerobic fermentation conditions . The fermentation process involves maintaining the culture medium at a temperature between 37°C and 43°C for about 4 to 7 days . The antibiotic complex is then isolated by elution from a cationic resin or precipitation as insoluble salts of alkylsulfoacetates . The individual antibiotic factors are separated using chromatography over a cationic exchange resin .
Chemical Reactions Analysis
tobramycin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include heptafluorobutyric acid for chromatographic separation and electrospray ionization-tandem mass spectrometry for detection . Major products formed from these reactions include apramycin, 6-O-carbamoylkanamycin B, 6-O-carbamoylthis compound, 3-hydroxyapramycin, this compound, kanamycin B, NK-1012-1, nebramine, and neamine .
Scientific Research Applications
tobramycin has a wide range of scientific research applications. In chemistry, it is used for the reliable identification of biosynthetic intermediates found in microbial cultures . In biology and medicine, nebramycin factors such as this compound and apramycin are used to treat Gram-negative bacterial infections . The compound is also used in industrial applications for the production of antibiotics through fermentation processes .
Mechanism of Action
tobramycin exerts its effects by binding to the bacterial ribosome, leading to the misreading of messenger RNA and the incorporation of incorrect amino acids in the nascent polypeptide chain . This mechanism disrupts protein synthesis in bacteria, ultimately leading to bacterial cell death . The molecular targets involved include the 16S ribosomal RNA and the bacterial decoding site .
Comparison with Similar Compounds
tobramycin is unique among aminoglycosides due to its complex composition and broad-spectrum activity . Similar compounds include this compound, apramycin, kanamycin, and gentamicin . This compound, for example, is a natural product that is part of the nebramycin complex and is used to treat various bacterial infections . Apramycin is another aminoglycoside with a unique mechanism of action that involves blocking translocation and binding to the eukaryotic decoding site .
This compound stands out due to its ability to produce multiple antibiotic factors, making it a valuable resource for treating a wide range of bacterial infections .
Properties
IUPAC Name |
4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVFBUXFDBBNBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N5O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860478 | |
Record name | 4,6-Diamino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 2,6-diamino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32986-56-4 | |
Record name | tobramycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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